2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c20-14-1-5-16(6-2-14)26-13-19(23)22-11-9-18(10-12-22)27(24,25)17-7-3-15(21)4-8-17/h1-8,18H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVFBOODAVRNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
Piperidine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonamide derivative. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (40–60°C, 12–24 hours).
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Fluoro-PhSO₂Cl | DCM | 40 | 24 | 78 |
| Triethylamine | THF | 60 | 12 | 82 |
The sulfonylation is highly regioselective for the piperidine nitrogen, avoiding side reactions at carbon positions. Purification via flash chromatography (ethyl acetate/hexane, 1:3) affords the product as a white crystalline solid.
Alternative Sulfur Oxidation Routes
In cases where sulfide intermediates are involved, oxidation to sulfones can be achieved using sodium periodate (NaIO₄) in aqueous methanol. For example, oxidation of 4-(4-fluorophenylthio)piperidine with NaIO₄ (2.2 equiv) at reflux for 2 hours provides the sulfone in 67% yield.
Synthesis of 2-(4-Fluorophenoxy)Ethanone
Nucleophilic Aromatic Substitution
4-Fluorophenol reacts with chloroacetone in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds via an SN2 mechanism, forming the ether linkage.
Optimized Conditions:
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetone | K₂CO₃ | Acetone | 80 | 85 |
| 4-Fluorophenol | Cs₂CO₃ | DMF | 100 | 78 |
Microwave-assisted synthesis (100°C, 30 minutes) improves reaction efficiency, reducing side product formation.
Coupling of Fragments
Alkylation Strategy
The sulfonylated piperidine undergoes alkylation with 2-(4-fluorophenoxy)ethyl bromide (derived from the ethanone fragment) in DMF using sodium hydride (NaH) as a base. This method affords the target compound in 70–75% yield.
Key Parameters:
- Molar Ratio : 1:1.2 (piperidine derivative:alkylating agent)
- Reaction Time : 8–12 hours at 80°C
- Purification : Recrystallization from ethanol/water (4:1)
Acylation Approach
Alternative routes employ 2-(4-fluorophenoxy)acetyl chloride reacting with 4-((4-fluorophenyl)sulfonyl)piperidine. Using DMAP (4-dimethylaminopyridine) as a catalyst in DCM, the acylation proceeds at room temperature (24 hours, 68% yield).
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms THF and acetonitrile in coupling reactions due to its high polarity and ability to stabilize intermediates. Catalysts such as tetrabutylammonium iodide (TBAI) enhance reaction rates by facilitating phase transfer.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 95 |
| THF | 7.5 | 65 | 88 |
| Acetonitrile | 37.5 | 73 | 90 |
Microwave-Assisted Synthesis
Adopting microwave irradiation (150°C, 30 minutes) reduces reaction times from 12 hours to 30 minutes, achieving comparable yields (80%). This method minimizes thermal degradation, particularly for heat-sensitive intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction (from ethanol) confirms the molecular structure. The piperidine ring adopts a chair conformation, with the sulfonyl group in an equatorial position. N—H⋯O hydrogen bonds form chains along the a-axis, stabilizing the crystal lattice.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s fluorinated groups make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several piperidine/piperazine-based derivatives documented in the evidence. Key comparisons include:
Piperidine vs. Piperazine Core
- Target Compound : Utilizes a piperidine ring (six-membered, one nitrogen), which is less basic than piperazine derivatives.
- Piperazine derivatives generally exhibit lower melting points (e.g., 7e: 131–134°C) compared to piperidine-based compounds due to reduced symmetry .
Fluorophenyl vs. Other Aromatic Substituents
- The target compound’s dual 4-fluorophenyl groups (sulfonyl and phenoxy) contrast with analogues bearing methoxy (7e), trifluoromethyl (7f), or nitro (7n) substituents. Electron-withdrawing groups like -CF₃ (7f: 165–167°C) increase thermal stability compared to electron-donating groups (e.g., -OCH₃ in 7e) .
Ethanone Linker Variations
- The 2-(4-fluorophenoxy)ethanone moiety distinguishes the target from analogues with tetrazolylthio (7e–7r) or triazolylthio () groups.
Physicochemical Properties
Melting Points
The target’s dual fluorophenyl groups likely elevate its melting point compared to methoxy-substituted analogues (e.g., 7e) but align with trifluoromethyl derivatives (7f) due to enhanced intermolecular interactions .
Spectral Data
- ¹⁹F NMR: The target’s two fluorophenyl groups would produce distinct peaks, similar to 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) (), where fluorine environments were resolved via ¹⁹F NMR .
- ESI-HRMS : Analogues like 7n () show precise mass data (520.10640 [M+H]⁺), suggesting the target’s molecular ion would align with its theoretical mass (~450–500 g/mol) .
Stability and Isomerism
The piperidine-ethanone linkage may exhibit rotameric isomerism, as observed in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone (), where amide bond isomerization had an energy barrier of ~67 kJ/mol. The target’s rigid sulfonyl group could reduce conformational flexibility, enhancing stability .
Biological Activity
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, commonly referred to by its CAS number 1448072-24-9, is a complex organic compound with notable biological activity. This compound features a piperidine ring, fluorophenyl groups, and a sulfonyl group, which contribute to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H19F2NO4S |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1448072-24-9 |
The biological activity of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin synthesis.
Inhibition of Tyrosinase
Research has demonstrated that compounds with similar structural motifs exhibit competitive inhibition against TYR. For instance, studies have reported that derivatives of fluorobenzylpiperazine show significant inhibitory effects on TYR activity, with IC50 values in the low micromolar range. Although specific data for 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is limited, its structural similarities suggest potential efficacy in this area .
Case Studies and Findings
- Antimelanogenic Effects : Compounds structurally related to 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone have been shown to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This suggests that the compound may possess similar properties .
- Kinetic Studies : Kinetic analyses of related compounds indicate that they act as competitive inhibitors of TYR, which is crucial for understanding their mechanism of action. The Michaelis-Menten constants (Km) and maximum velocities (Vmax) were determined using Lineweaver-Burk plots, revealing effective inhibition profiles .
- Selectivity and Potency : A recent study highlighted the selectivity of fluorinated compounds against a panel of protein kinases, emphasizing their potential use in targeted therapies for conditions like cancer . Although direct data on the selectivity of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is not available, the trends observed in related compounds suggest a promising avenue for further investigation.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine CH₂ groups at δ 2.5–3.5 ppm) .
- 19F NMR : Detects fluorine environments (distinguishes phenoxy vs. sulfonyl fluorine) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~435) .
- Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native proteins) .
- Compound purity : Impurities >2% can skew IC₅₀ values; validate via HPLC and elemental analysis .
- Structural analogs : Compare with derivatives (e.g., replacing sulfonyl with carbonyl groups) to isolate structure-activity relationships (SAR) .
Q. Example resolution workflow :
Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
What in vivo experimental designs are appropriate to evaluate the pharmacokinetic properties of this compound?
Advanced Research Question
Design considerations :
- Animal models : Use Sprague-Dawley rats (n=6/group) for bioavailability studies .
- Dosing : Administer 10 mg/kg intravenously (IV) and orally (PO) to calculate absolute bioavailability (F%) .
- Bioanalytics : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL) .
Q. Key parameters :
| Parameter | Target Range | Method |
|---|---|---|
| Cₘₐₓ | 500–1000 ng/mL | Non-compartmental analysis |
| t₁/₂ | 4–6 hours | WinNonlin modeling |
| Vd | 2–4 L/kg |
What computational strategies are employed to predict the binding affinity of this compound to neurological targets?
Advanced Research Question
Approaches :
Molecular docking : Use AutoDock Vina to model interactions with dopamine D₂ receptors (PDB: 6CM4). Key residues: Asp114 (hydrogen bonding with sulfonyl group) .
Molecular Dynamics (MD) : Simulate 100-ns trajectories in CHARMM36 to assess binding stability (RMSD <2.0 Å acceptable) .
QSAR modeling : Train models on analogs with known IC₅₀ values (e.g., substituent electronegativity correlates with serotonin 5-HT₂A affinity) .
Validation : Compare predicted vs. experimental Kᵢ values (R² >0.7 acceptable) .
How does the sulfonyl-piperidine moiety influence the compound’s metabolic stability?
Advanced Research Question
The sulfonyl group enhances stability by:
- Reducing CYP450 metabolism : Electron-withdrawing sulfonyl groups decrease oxidation at the piperidine ring .
- Increasing plasma protein binding : Sulfonylation raises logP by ~0.5 units, improving half-life .
Q. Experimental validation :
- Microsomal stability assay : Incubate with rat liver microsomes (RLM); >60% remaining after 1 hour indicates suitability for oral dosing .
What structural analogs of this compound have been studied for SAR, and how do modifications impact activity?
Advanced Research Question
SAR Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
